molecular formula C13H10N2O5 B2615871 3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde CAS No. 700849-38-3

3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde

Cat. No.: B2615871
CAS No.: 700849-38-3
M. Wt: 274.232
InChI Key: BSLCJXJMZNFQPT-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde (CAS 700849-38-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H10N2O5 and a molecular weight of 274.232 g/mol, this benzaldehyde derivative is characterized for quality using advanced analytical techniques . This compound is primarily used as a key synthetic intermediate in organic and medicinal chemistry, with specific applications in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . It serves as a crucial building block for the construction of more complex molecules in areas such as pesticide and dye intermediate synthesis . Researchers value this compound for its structurally distinct features, including a benzaldehyde group and a nitro-substituted pyridine ring, which make it a versatile precursor for various chemical transformations. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals only. Please refer to the Safety Data Sheet (SDS) before use. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation .

Properties

IUPAC Name

3-methoxy-4-(3-nitropyridin-2-yl)oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-19-12-7-9(8-16)4-5-11(12)20-13-10(15(17)18)3-2-6-14-13/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLCJXJMZNFQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitropyridine and 3-methoxy-4-hydroxybenzaldehyde.

    Etherification Reaction: The hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde is reacted with 3-nitropyridine under basic conditions to form the ether linkage. Common bases used include potassium carbonate (K(_2)CO(_3)) or sodium hydride (NaH).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in aqueous solution, CrO(_3) in acetic acid.

    Reduction: H(_2) with Pd/C, Fe in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH(_3)) in methanol for methoxy substitution.

Major Products

    Oxidation: 3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzoic acid.

    Reduction: 3-Methoxy-4-[(3-aminopyridin-2-yl)oxy]benzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde exhibit antimicrobial activity against various pathogens. A study explored the Minimum Inhibitory Concentration (MIC) of related compounds, revealing effective antibacterial properties:

CompoundMIC (μg/mL)MBC (μg/mL)
Compound A12.525
Compound B15.030

These results suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines, such as HepG2 (liver cancer) and MCF7 (breast cancer). The following table summarizes findings from a case study:

Cell LineIC50 (μM)
HepG218.5
MCF722.0

The mechanism of action may involve DNA intercalation and inhibition of topoisomerase enzymes, leading to disrupted cell division.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various nitro-substituted phenolic compounds, including derivatives of this compound. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Research

In another study focusing on anticancer activity, researchers synthesized several derivatives of this compound and tested their effects on different cancer cell lines. The findings indicated that certain derivatives had IC50 values lower than conventional chemotherapeutics, highlighting their potential as lead compounds in drug development.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde depends on its specific application. For instance, in biological systems, it may interact with cellular proteins or enzymes, altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Features Molecular Weight Key Properties/Applications Reference
3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde 3-Nitro-pyridinyloxy, methoxy 274.23 Synthetic intermediate; potential drug precursor
3-Methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde Methyl, trifluoroethoxy on pyridine 378.3 (ESI-MS) High yield (70%); fluorinated groups enhance stability
3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde 4-Nitrobenzyloxy - Crystallographically characterized (R factor: 0.044)
3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde Thienopyrimidine ring - MDL: MFCD02654805; heterocyclic bioactivity
3-Methoxy-4-nitrobenzaldehyde Direct nitro substitution on benzene 181.15 Simpler structure; lower molecular weight
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Imidazole ring 216.24 CAS: 870837-18-6; potential kinase inhibitor
2-((1-(4-Methylbenzyl)-1H-1,2,3-Triazol-4-yl)oxy)benzaldehyde Triazole ring - Melting point: 142°C; click chemistry product
3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzaldehyde Glycosylated (glucopyranosyl) - Increased hydrophilicity; natural product analog
Key Observations:
  • Electron Effects : The nitro group on pyridine in the target compound enhances electrophilicity compared to methyl or trifluoroethoxy substituents in analogs .
  • Synthetic Utility: Triazole-containing analogs () are synthesized via click chemistry, whereas the target compound likely employs SNAr or Mitsunobu reactions for ether formation.

Spectroscopic Comparisons

  • Aldehyde Proton : Resonates at δ10.41–10.72 in ¹H NMR for most analogs (e.g., ).
  • Nitro Group Impact : In the target compound, the nitro group likely deshields adjacent pyridine protons, causing downfield shifts compared to methyl or methoxy substituents.
  • FTIR Peaks : Aldehyde C=O stretches appear at ~1680–1686 cm⁻¹ across analogs (), while nitro groups absorb at ~1500–1350 cm⁻¹.

Biological Activity

3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H10N2O4C_{12}H_{10}N_{2}O_{4} and features a methoxy group, a nitropyridine moiety, and a benzaldehyde functional group. Its structure allows for various interactions within biological systems, which are crucial for its activity.

Structural Formula

3 Methoxy 4 3 nitropyridin 2 yl oxy benzaldehyde\text{3 Methoxy 4 3 nitropyridin 2 yl oxy benzaldehyde}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is primarily attributed to the nitro group, which can undergo bioreduction to generate reactive intermediates that interact with cellular components such as DNA and proteins, leading to cell death .

Minimum Inhibitory Concentration (MIC)

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus6.25
Escherichia coli12.5
Candida albicans12.5

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the nitro group enhances its ability to induce oxidative stress in cancer cells .

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Oxidative stress induction

This study highlights the compound's potential as a lead in anticancer drug development .

The biological activity of this compound is influenced by its structural components:

  • Nitro Group : Upon reduction, it forms reactive intermediates that can bind covalently to DNA, leading to mutagenic effects.
  • Aldehyde Group : Capable of forming Schiff bases with amino groups in proteins, altering their function.
  • Methoxy Group : Serves as an electron-donating group, enhancing the overall reactivity of the compound.

These interactions contribute to both antimicrobial and anticancer effects through complex biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
2-Methoxy-5-nitropyridineLacks benzaldehyde moietyModerate antimicrobial activity
4-(3-Aminopyridin-2-yl)oxybenzaldehydeNitro group replaced by aminoEnhanced anticancer properties

This comparison illustrates how variations in functional groups can significantly influence biological activity.

Q & A

Q. What are the optimized synthetic routes for 3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde?

Methodological Answer: The synthesis typically involves etherification or nucleophilic aromatic substitution reactions. For example:

  • Etherification : Reacting 3-nitropyridin-2-ol with 4-fluorobenzaldehyde derivatives under basic conditions (e.g., K₂CO₃ in THF/MeOH/water at 40°C for 20 minutes) yields the target compound with a 94% yield .
  • Chalcone Synthesis : Condensation of 3-methoxy-4-(aryloxy)benzaldehyde with substituted acetophenones in alcoholic NaOH (20% w/v) over 12–17 hours produces structurally related chalcones, suggesting adaptability for similar aldehydes .

Q. Key Considerations :

  • Catalyst choice (e.g., NaOH vs. K₂CO₃) impacts reaction efficiency and byproduct formation.
  • Solvent systems (THF/MeOH/water) improve solubility of polar intermediates .

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) shows distinct peaks for the aldehyde proton (δ 9.86 ppm), aromatic protons (δ 7.52–7.28 ppm), and methoxy groups (δ 3.84 ppm) .
  • FTIR Analysis : Key stretches include C=O (1690 cm⁻¹), NO₂ (1530 cm⁻¹), and aryl ether C-O (1250 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+Na]⁺ at m/z 337.0901 (calculated 337.0894) .

Q. Table 1: Comparative NMR Data

Proton Positionδ (ppm)MultiplicityReference
Aldehyde (CHO)9.86Singlet
Aromatic (H-Ar)7.42–7.28Multiplet
Methoxy (OCH₃)3.84Singlet

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the nitropyridinyl ether linkage?

Methodological Answer: Regioselectivity is controlled by:

  • Base Strength : Strong bases (e.g., NaOH) favor deprotonation of the pyridin-2-ol, directing substitution to the nitro-adjacent position .
  • Electrophilic Quenching : Low-temperature (−78°C) lithium-halogen exchange with n-BuLi followed by DMF quenching ensures precise aldehyde introduction without side reactions .

Q. Data Contradiction :

  • K₂CO₃ vs. NaOH : While K₂CO₃ in THF/MeOH achieves high yields (94%) , NaOH in ethanol may generate chalcone byproducts if ketones are present . Resolve via controlled substrate screening.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations : Model the nitro group’s electron-withdrawing effect to predict activation barriers for SNAr reactions.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., nitro-adjacent carbon) as nucleophilic attack sites .

Limitations : Current studies lack explicit computational data; experimental validation (e.g., isotopic labeling) is recommended .

Q. How can conflicting spectroscopic data for intermediates be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., diastereomers or regioisomers) .
  • X-ray Crystallography : Definitive structural assignment for crystalline intermediates (e.g., chalcone derivatives) .

Example : In a study, ¹H NMR ambiguity between 3-methoxy-4-(2-hydroxyethyl)benzaldehyde isomers was resolved via HSQC, confirming connectivity .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies using similar conditions?

Critical Analysis:

  • Purity of Starting Materials : Impurities in 3-nitropyridin-2-ol (e.g., moisture sensitivity) reduce reactivity .
  • Workup Protocols : Column chromatography (CH₂Cl₂/MeOH, 15:1) vs. recrystallization (ethanol) impacts recovery rates .

Q. Table 2: Yield Comparison

MethodCatalystSolventYield (%)Reference
EtherificationK₂CO₃THF/MeOH/H₂O94
Chalcone CondensationNaOHEthanol75–85

Recommendation : Standardize reagent quality and optimize workup for reproducibility.

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